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Compound of Interest

Compound Name: Cucumegastigmane |

Cat. No.: B15596251

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed *H and *3C Nuclear Magnetic Resonance (NMR) spectral data
for Cucumegastigmane |, a megastigmane isolated from the leaves of Cucumis sativus. The
information herein is intended to serve as a reference for the identification and characterization
of this compound in natural product research and drug discovery.

Chemical Structure

Compound: Cucumegastigmane | Molecular Formula: C13H2004 CAS Number: 929881-46-
[1]
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Figure 1. Chemical Structure of Cucumegastigmane I.

Spectroscopic Data

The *H and 3C NMR spectral data were obtained from the publication "Two New
Megastigmanes from the Leaves of Cucumis sativus"” by Kai et al. (2007) in Chemical &
Pharmaceutical Bulletin. The spectra were recorded in deuterated methanol (CDsOD).

Table 1: *H NMR Spectral Data of Cucumegastigmane |
(in CDz0OD)

Position Chemical Shift (5) Multiplicity Coupling Constant
pPpm (9) Hz

2 5.88 s

4 2.22 d 16.8

2.59 d 16.8

7 5.79 dd 15.6, 6.4

8 5.67 dd 15.6, 8.4

9 4.29 m

10 1.22 d 6.4

11 0.99 s

12 1.05 s

13 1.87 s

Table 2: **C NMR Spectral Data of Cucumegastigmane |
(in CD30OD)
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Position Chemical Shift (8) ppm Carbon Type
1 79.4 C

2 127.8 CH
3 164.8 C

4 50.0 CH2
5 199.9 C=0
6 41.9 C

7 130.1 CH
8 136.2 CH
9 69.3 CH
10 235 CHs
11 23.6 CHs
12 24.6 CHs
13 194 CHs

Experimental Protocols

The following are generalized protocols for the acquisition of NMR data for natural products like
Cucumegastigmane |, based on standard practices in phytochemical analysis.

Sample Preparation

 |solation: Cucumegastigmane | is isolated from the leaves of Cucumis sativus using
chromatographic techniques as detailed in the original publication.

o Sample for NMR: A pure sample of Cucumegastigmane | (typically 1-5 mg) is dissolved in
approximately 0.5 mL of deuterated methanol (CDsOD).

¢ Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing the chemical shifts (6 = 0.00 ppm).
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e Transfer: The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition

e Spectrometer: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

e 'H NMR Parameters (Example):

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: Typically 0-12 ppm.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64, depending on sample concentration.
e 13C NMR Parameters (Example):

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Spectral Width: Typically 0-220 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

o 2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and NMR analysis of
Cucumegastigmane I.
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Workflow for Isolation and NMR Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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